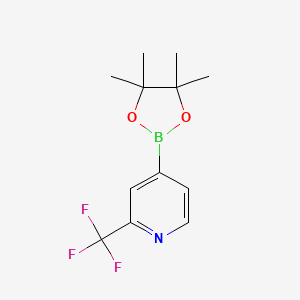4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
CAS No.: 1036990-42-7
Cat. No.: VC2651631
Molecular Formula: C12H15BF3NO2
Molecular Weight: 273.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1036990-42-7 |
|---|---|
| Molecular Formula | C12H15BF3NO2 |
| Molecular Weight | 273.06 g/mol |
| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)8-5-6-17-9(7-8)12(14,15)16/h5-7H,1-4H3 |
| Standard InChI Key | CUQOVOZIDNPNHO-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(F)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(F)(F)F |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a functionalized pyridine derivative featuring both a trifluoromethyl substituent and a boronic acid pinacol ester group. The compound is identified by several key identifiers that facilitate its recognition in chemical databases and literature. It has been registered with the Chemical Abstracts Service (CAS) under the number 1036990-42-7, which serves as its unique numerical identifier in the global chemical substance registry . The compound is also identified in various chemical catalogs, such as Ambeed's inventory system under catalog number 103847 .
Structural Features
The molecule possesses a pyridine core with two key functional groups: a trifluoromethyl (CF₃) group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic acid pinacol ester) group at the 4-position. This arrangement creates a versatile building block with reactive handles for further synthetic transformations. The boronic acid pinacol ester moiety provides a protected form of the boronic acid functional group, which is particularly valuable for cross-coupling reactions. Meanwhile, the trifluoromethyl group introduces unique electronic properties that can influence reactivity and biological activity.
Physical and Chemical Data
The comprehensive physical and chemical properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine are summarized in the following table:
The SMILES (Simplified Molecular Input Line Entry System) notation provides a string representation of the molecular structure that can be used in various computational chemistry applications and database searches.
Chemical Reactivity and Applications
Cross-Coupling Reactions
The primary value of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine lies in its applicability to cross-coupling reactions, particularly Suzuki-Miyaura couplings. The boronic acid pinacol ester moiety serves as a masked nucleophilic coupling partner that can react with various electrophiles (typically aryl or heteroaryl halides) under palladium catalysis to form new carbon-carbon bonds. This reactivity makes the compound an important building block for constructing complex molecular architectures containing the 2-(trifluoromethyl)pyridine motif.
Related Compounds and Structural Analogs
Positional Isomers
Several related compounds with similar structural features but different substitution patterns have been documented. A notable example is 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (CAS: 1218790-39-6), which is a positional isomer of our target compound . This isomer has the boronic acid pinacol ester group at position 5 rather than position 4 of the pyridine ring. Despite this seemingly minor structural difference, such positional isomers can exhibit distinct reactivity patterns and properties, particularly in sterically demanding coupling reactions.
Structurally Modified Analogs
Additional structural analogs include:
-
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine (CAS: 1218790-05-6): This compound features both a chloro substituent and a differently positioned trifluoromethyl group (at position 6 rather than position 2) . The molecular weight of this analog is 307.5 g/mol, reflecting the addition of the chlorine atom.
-
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (CAS: 1612287-99-6): This derivative includes an additional methyl group at position 4, with the boronic acid pinacol ester shifted to position 5 . The molecular weight of this compound is 287.09 g/mol.
The table below provides a comparative overview of these structural analogs:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | 1036990-42-7 | C₁₂H₁₅BF₃NO₂ | 273.063 | Target compound |
| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | 1218790-39-6 | C₁₂H₁₅BF₃NO₂ | 273.06 | Boronate at position 5 |
| 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | 1218790-05-6 | C₁₂H₁₄BClF₃NO₂ | 307.5 | Added chloro group; CF₃ at position 6 |
| 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | 1612287-99-6 | C₁₃H₁₇BF₃NO₂ | 287.09 | Added methyl group; boronate at position 5 |
These structural analogs provide valuable insights into the structure-property relationships within this class of compounds and offer alternative building blocks for diverse synthetic applications.
Current Research Trends and Future Directions
Synthetic Methodology Development
The continued refinement of borylation methodologies and cross-coupling protocols is likely to enhance the utility of this compound in organic synthesis. Developments in catalyst systems, reaction conditions, and selectivity control could expand the range of transformations accessible using this building block, potentially opening new avenues for its application in chemical research and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume